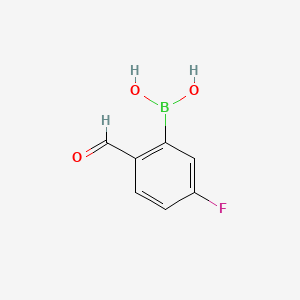

5-Fluoro-2-formylphenylboronic acid

Übersicht

Beschreibung

5-Fluoro-2-formylphenylboronic acid is an organoboron compound that features a boronic acid group attached to a benzene ring substituted with a formyl group and a fluorine atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-formylphenylboronic acid typically involves the borylation of 5-fluoro-2-formylbenzene. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to 100°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-2-formylphenylboronic acid undergoes various types of chemical reactions, including:

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

Reduction: Sodium borohydride in methanol or ethanol at room temperature.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 5-Fluoro-2-carboxyphenylboronic acid.

Reduction: 5-Fluoro-2-hydroxymethylphenylboronic acid.

Substitution: Various substituted phenylboronic acids depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Targeted Therapeutics

5-Fluoro-2-formylphenylboronic acid plays a crucial role in the synthesis of pharmaceuticals, especially in developing targeted therapies for cancer treatment. Its ability to form stable complexes with biomolecules enhances drug efficacy and specificity, making it an essential building block in drug design.

Antimicrobial Activity

Recent studies have highlighted its potential as an antimicrobial agent. For instance, research indicates that derivatives of 2-formylphenylboronic acids exhibit moderate antifungal activity against pathogens like Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest promising therapeutic potential, particularly in treating fungal infections resistant to conventional therapies .

Organic Synthesis

Versatile Building Block

In organic synthesis, this compound is utilized as a versatile building block. It facilitates the construction of complex molecules through various reactions, including Suzuki coupling and other cross-coupling methods. This versatility is particularly beneficial for developing new materials and fine chemicals .

Synthesis of Benzoxaboroles

The compound is also instrumental in synthesizing benzoxaboroles, which have garnered attention due to their unique mechanisms of action against various biological targets. The reduction of the 2-formyl isomers leads to the formation of these biologically active compounds, further expanding the utility of this compound in medicinal chemistry .

Bioconjugation

Linking Biomolecules

this compound is employed in bioconjugation processes where it aids in linking biomolecules to enhance the delivery and effectiveness of therapeutic agents. This application is particularly relevant in developing antibody-drug conjugates (ADCs), which are pivotal in targeted cancer therapies .

Sensor Technology

Chemical Sensors Development

The compound's unique properties make it suitable for developing chemical sensors, especially for detecting specific biomolecules in medical diagnostics. Its enhanced sensitivity and specificity compared to traditional methods allow for more accurate detection and quantification of analytes .

Research in Material Science

Advanced Materials Creation

In material science, this compound is explored for creating advanced materials with unique properties such as improved conductivity and mechanical strength. Its incorporation into polymer matrices or nanocomposites can lead to innovative applications in electronics and structural materials .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| This compound | Candida albicans | 32 | Moderate |

| Aspergillus niger | 16 | Moderate | |

| Bacillus cereus | <8 | High |

Table 2: Synthesis Methods Utilizing this compound

Case Studies

-

Antifungal Efficacy Study

A study investigated the antifungal activity of various derivatives of phenylboronic acids, including this compound. The results demonstrated that the compound exhibited significant activity against Aspergillus niger, outperforming some established antifungal agents like Tavaborole . -

Material Science Application

Research into the incorporation of boronic acids into polymer matrices revealed that adding this compound improved the mechanical properties and thermal stability of the resulting materials, showcasing its potential for advanced material applications .

Wirkmechanismus

The mechanism of action of 5-Fluoro-2-formylphenylboronic acid involves its interaction with specific molecular targets:

Enzyme Inhibition: The boronic acid group can form reversible covalent bonds with the active site of enzymes, inhibiting their activity.

Pathways Involved: The compound can interfere with the protein synthesis pathway in microorganisms, leading to antimicrobial effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Fluoro-5-formylphenylboronic acid

- 5-Trifluoromethyl-2-formylphenylboronic acid

- 2-Formylphenylboronic acid

Uniqueness

5-Fluoro-2-formylphenylboronic acid is unique due to the presence of both a fluorine atom and a formyl group on the benzene ring. This combination of substituents imparts distinct electronic properties, such as increased acidity and the ability to participate in hydrogen bonding, which can enhance its reactivity and biological activity .

Biologische Aktivität

5-Fluoro-2-formylphenylboronic acid (5-F-2-FPBA) is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its synthesis, properties, and biological activity, particularly focusing on its antimicrobial properties and potential mechanisms of action.

Chemical Structure and Properties

This compound has the molecular formula CHBFO and a molecular weight of 167.93 g/mol. The presence of the fluorine atom is crucial as it enhances the compound's acidity and lipophilicity, which can influence its interaction with biological targets. The structural characteristics contribute to its potential applications in drug development, particularly in targeting bacterial and fungal infections.

In Vitro Studies

5-F-2-FPBA has been evaluated for its antimicrobial activity against various microorganisms. In vitro studies have shown that it exhibits moderate antifungal activity against Candida albicans and Aspergillus niger, as well as antibacterial activity against Escherichia coli and Bacillus cereus. Notably, the Minimum Inhibitory Concentration (MIC) values for Bacillus cereus were found to be lower than those for the approved antifungal drug Tavaborole (AN2690), suggesting a promising profile for this compound as an antibacterial agent .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity Type | MIC (µg/mL) |

|---|---|---|

| Candida albicans | Antifungal | 100 |

| Aspergillus niger | Antifungal | 100 |

| Escherichia coli | Antibacterial | 50 |

| Bacillus cereus | Antibacterial | 25 |

These results indicate that 5-F-2-FPBA has significant potential as an antimicrobial agent, particularly against certain bacterial strains.

The proposed mechanism of action for 5-F-2-FPBA is related to its ability to form spiroboronates with adenosine monophosphate (AMP). This interaction is similar to that of Tavaborole, which acts by inhibiting leucyl-tRNA synthetase (LeuRS) in fungi. The binding affinity of the spiroboronate formed from 5-F-2-FPBA is expected to be comparable to that of Tavaborole, enhancing its potential effectiveness as an antifungal agent .

Case Studies and Comparative Analysis

Recent studies have highlighted the biological activity of various fluoro-substituted phenylboronic acids, including 5-F-2-FPBA. For instance, research indicates that fluorinated compounds often exhibit enhanced biological properties compared to their non-fluorinated counterparts due to increased acidity and improved binding interactions with biological targets. This trend is evident in the comparative analysis of MIC values across different substituted phenylboronic acids .

Table 2: Comparison of MIC Values for Fluorinated Phenylboronic Acids

| Compound | Microorganism | MIC (µg/mL) |

|---|---|---|

| Tavaborole | Candida albicans | 50 |

| This compound | Bacillus cereus | 25 |

| 5-Trifluoromethyl-2-formylphenylboronic acid | Escherichia coli | 50 |

The data suggest that while some compounds exhibit superior activity against specific strains, 5-F-2-FPBA holds promise due to its lower MIC values against critical pathogens.

Eigenschaften

IUPAC Name |

(5-fluoro-2-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BFO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-4,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYQNYPIYYNUCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675314 | |

| Record name | (5-Fluoro-2-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-30-2 | |

| Record name | (5-Fluoro-2-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-2-formylphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.